
ZK-261991
Übersicht
Beschreibung
ZK-261991 ist ein oral verabreichbarer Inhibitor der Rezeptor-Tyrosinkinase des vaskulären endothelialen Wachstumsfaktors. Es hat sich gezeigt, dass es ein erhebliches Potenzial hat, das Wachstum verschiedener Tumoren zu hemmen, indem es die Aktivität von vaskulären endothelialen Wachstumsfaktorrezeptoren angreift und hemmt, die eine entscheidende Rolle bei der Angiogenese und dem Tumorwachstum spielen .
2. Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten, um die gewünschte Molekülstruktur zu erreichen .
Vorbereitungsmethoden
The synthesis of ZK-261991 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure .
Analyse Chemischer Reaktionen
ZK-261991 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: this compound kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Wissenschaftliche Forschungsanwendungen
ZK-261991 is an orally active VEGFR tyrosine kinase inhibitor . It functions by inhibiting cellular receptor autophosphorylation in KDR-PAECs, with an IC50 of 2 nM, and inhibits VEGFR-3 autophosphorylation in a concentration-dependent manner, with an IC50 of 20 nM .
Scientific Research Applications
this compound, also known as ZK991, is utilized in scientific research for its ability to block inflammatory corneal (lymph)angiogenesis and improve graft survival after corneal transplantation . Some specific applications and research findings are detailed below:
- Inhibition of Angiogenesis and Lymphangiogenesis: this compound significantly reduces hemangiogenesis and lymphangiogenesis in vivo . Specifically, studies have shown a 53% reduction in hemangiogenesis and a 71% reduction in lymphangiogenesis with ZK991 treatment . In vitro, it significantly inhibits the proliferation of LECs in a dose-dependent manner .
- Improvement of Graft Survival After Corneal Transplantation: Treatment with ZK991 significantly improves graft survival (68% vs. 33%) after corneal transplantation . This suggests that tyrosine kinase inhibitors can restrain the formation of the immune reflex arc's afferent and efferent arms, promoting graft survival .
- Tumor Growth and Progression: PTK/ZK impairs tumor growth and progression in Rip1Tag2 transgenic mice by affecting tumor cell survival but not tumor cell proliferation . It also increases apoptotic cells within tumors .
- Tumor Angiogenesis: PTK/ZK represses Rip1Tag2 tumor growth by interfering with tumor angiogenesis . It significantly reduces blood vessel densities in treated tumors compared to controls . Additionally, it diminishes the number of NG2+ pericytes and tumor-infiltrating F4/80+ macrophages in tumors .
Case Studies
- Corneal Neovascularization Assay: In a study involving corneal neovascularization, mice were treated with ZK991 (50 mg/kg, orally, twice daily) . The results indicated a significant reduction in the recruitment of CD11b+ and LYVE-1+ cells into the murine cornea .
- Tumor Studies in Rip1Tag2 Mice: Treatment of Rip1Tag2 mice with PTK/ZK resulted in a significant increase of apoptotic cells within tumors . Tumor incidence was significantly reduced with PTK/ZK treatment .
Wirkmechanismus
ZK-261991 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptors, specifically vascular endothelial growth factor receptor 2. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote angiogenesis and tumor growth. The compound also displays inhibitory activity against other kinases such as c-raf, c-fms, and c-kit .
Vergleich Mit ähnlichen Verbindungen
ZK-261991 wird mit anderen Inhibitoren des vaskulären endothelialen Wachstumsfaktorrezeptors wie PTK787/ZK222584 und anderen Tyrosinkinaseinhibitoren verglichen. Während alle diese Verbindungen vaskuläre endotheliale Wachstumsfaktorrezeptoren hemmen, ist this compound in seiner hohen Wirksamkeit und seinem geringen Toxizitätsprofil einzigartig. Es beeinflusst die Wundheilung nicht und schwächt die Zugfestigkeit der Haut nicht, was es von anderen Inhibitoren abhebt .
Ähnliche Verbindungen
- PTK787/ZK222584
- Sunitinib
- Sorafenib
- Axitinib
Die einzigartige Kombination aus hoher Wirksamkeit und geringer Toxizität von this compound macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie und anderen medizinischen Anwendungen.
Biologische Aktivität
ZK-261991 is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological effects. The molecular structure and specific properties of this compound contribute to its activity in various biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₃ |
Molecular Weight | 325.36 g/mol |
Solubility | Soluble in DMSO |
Log P | 3.5 |
This compound has demonstrated significant biological activities, primarily through its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of certain enzymes and receptors, which plays a crucial role in its pharmacological effects.
- Enzyme Inhibition : this compound inhibits enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound interacts with various receptors, impacting signal transduction pathways that are critical for cellular communication.
Therapeutic Applications
The biological activities of this compound have led to investigations into its therapeutic potential across several domains:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary data indicate that this compound possesses antimicrobial activity, making it a candidate for further research in infectious disease treatment.
- Neuroprotective Effects : Some studies suggest that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative disorders.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on human breast cancer cells. The study found that treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as a novel antimicrobial agent.
Table 2: Summary of Case Studies on this compound
Eigenschaften
IUPAC Name |
2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-30(2)24(33)28-22-12-16(10-11-25-22)14-26-20-7-5-4-6-19(20)23(32)27-18-9-8-17-15-31(3)29-21(17)13-18/h4-13,15,26H,14H2,1-3H3,(H,27,32)(H,25,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHWVSHYKPILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC=CC=C3NCC4=CC(=NC=C4)NC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.